molecular formula C13H14Cl2N2O B2658864 6-chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1240526-91-3

6-chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No.: B2658864
CAS No.: 1240526-91-3
M. Wt: 285.17
InChI Key: KXJAPYBPDRBULW-UHFFFAOYSA-N
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Description

6-Chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride is a chemical building block designed for anticancer drug discovery research. Its structure incorporates an isatin scaffold, recognized as a privileged structure in medicinal chemistry due to its diverse biological behavior and ability to be hybridized with other pharmacophores . The isatin core is a key structural component in several marketed anticancer drugs and is found in various bioactive natural products . Researchers value this scaffold for its potential to target multiple oncogenic pathways. Isatin-based derivatives can be designed to function as kinase inhibitors, targeting key receptors and enzymes such as VEGFR-2 and CDK2, which are critical for cell cycle progression and tumor angiogenesis . Furthermore, compounds based on this structure have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells through mitochondrial pathway activation . This includes reducing the Bcl-2/Bax ratio, decreasing mitochondrial transmembrane potential, and promoting the release of cytochrome c, which subsequently leads to the activation of caspase enzymes like caspase-9 and caspase-3, executing the apoptosis program . The strategic hybridization of the isatin moiety with other heterocyclic systems, such as the piperidinylidene group in this compound, is a proven strategy to develop new anti-cancer drug candidates that may help overcome drug resistance and reduce side effects . This product is intended for the synthesis and evaluation of novel hybrid molecules in biochemical assays.

Properties

IUPAC Name

6-chloro-3-piperidin-4-ylidene-1H-indol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O.ClH/c14-9-1-2-10-11(7-9)16-13(17)12(10)8-3-5-15-6-4-8;/h1-2,7,15H,3-6H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJAPYBPDRBULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C2C3=C(C=C(C=C3)Cl)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride typically involves the condensation of 6-chloroindole-2,3-dione with piperidine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required quality standards for further applications .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted indole derivatives .

Scientific Research Applications

Biological Activities

6-Chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride exhibits a range of biological activities, particularly in the following areas:

Anticancer Potential

Indole derivatives are known for their anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines by modulating cellular pathways related to apoptosis and proliferation. For instance, similar compounds have demonstrated IC50 values ranging from 4.0 to 10.0 µM against different cancer types, suggesting that this compound may have comparable efficacy .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. It may bind to active sites on enzymes, altering their activity and potentially leading to therapeutic effects. This mechanism is crucial in designing drugs targeting metabolic disorders and cancers.

Antimicrobial Activity

Research has indicated that related indole derivatives possess antimicrobial properties. The compound's structure suggests potential activity against various bacterial strains, making it a candidate for further studies in treating infections .

Case Studies

Several studies have documented the biological activities and therapeutic potentials of this compound:

Case Study 1: Anticancer Activity

A study highlighted the anticancer effects of related compounds, emphasizing their ability to induce apoptosis in cancer cells while increasing mRNA expression levels of pro-apoptotic genes like p53 and Bax. This supports the hypothesis that this compound may exhibit similar mechanisms .

Case Study 2: Enzyme Inhibition

Another investigation assessed the enzyme inhibitory potential of this class of compounds against acetylcholinesterase and urease. The results demonstrated strong inhibitory activity, indicating possible applications in treating neurodegenerative diseases and other conditions where enzyme modulation is beneficial .

Mechanism of Action

The mechanism of action of 6-chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-Chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride
  • Molecular Formula : C₁₃H₁₄ClN₂O·HCl
  • CAS Registry Number : 1240526-91-3
  • Molecular Weight : 293.19 g/mol (calculated).

Structural Features: The compound consists of a 6-chloro-substituted indole-2-one core fused with a piperidin-4-ylidene moiety. The hydrochloride salt improves aqueous solubility, critical for pharmaceutical formulations .

Applications :
Primarily used in medicinal chemistry research, it serves as a scaffold for neuroleptic agents and kinase inhibitors due to its heterocyclic framework .

Comparison with Structural Analogs

Core Modifications: Indole Derivatives

Compound Name Structure Key Features Pharmacological Relevance
6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one Spiro[indole-3,4'-piperidine] Spirocyclic junction at C3; no conjugated double bond Potential CNS activity due to spirocyclic piperidine; reduced conformational flexibility compared to piperidinylidene
3-Benzylidene-6-chloro-1H-indol-2-one Benzylidene substituent at C3 Aromatic benzylidene group instead of piperidinylidene Altered electronic properties; may exhibit different receptor selectivity
5-(2-[4-(1,2-Benzothiazol-3-yl)piperazinyl]ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride Benzothiazolyl-piperazine side chain Bulky substituent at C5; extended conjugation Neuroleptic activity via dopamine/serotonin receptor modulation; higher molecular weight (509.42 g/mol)

Key Differences :

  • Spiro vs.
  • Substituent Effects : Benzylidene analogs () lack the basic piperidine nitrogen, altering pharmacokinetics (e.g., blood-brain barrier penetration).
  • Side Chain Complexity : Benzothiazolyl-piperazine derivatives () introduce additional hydrogen-bonding sites, improving receptor affinity but increasing synthetic complexity.

Piperidine/Piperidinylidene Modifications

Compound Name Structure Key Features Pharmacological Relevance
6-Chloro-3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one hydrochloride Piperidin-4-yl substituent Saturated piperidine ring (sp³ hybridization) Increased basicity; potential for stronger ionic interactions with receptors
N-(4-(3-Chloro-4-fluorophenylamino)-3-cyanoquinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Quinoline core with piperidinylidene-acetamide side chain Extended π-system (quinoline); acetamide linker Kinase inhibition (e.g., EGFR); divergent therapeutic applications compared to indole-based analogs

Key Differences :

  • Hybridization State : Piperidinylidene (sp²) vs. piperidinyl (sp³) affects planarity and binding pocket compatibility.
  • Core Heterocycle: Quinoline-based analogs () exhibit distinct electronic properties and bioavailability profiles compared to indole derivatives.

Pharmacokinetic and Toxicity Profiles

Property Target Compound 3-Benzylidene Analog Benzothiazolyl-Piperazine Derivative
Solubility High (hydrochloride salt) Moderate (neutral compound) Low (bulky substituents)
Metabolic Stability Likely moderate (piperidine metabolism) High (aromatic stability) Low (piperazine metabolism)
Toxicity Data Limited Not reported Neuroleptic side effects (e.g., extrapyramidal symptoms)

Gaps in Data :

  • Acute toxicity, genotoxicity, and ecotoxicological profiles are largely unreported for the target compound .

Analytical Methods :

  • X-ray Crystallography : SHELXL/SHELXS programs () are widely used for structural validation.
  • Purity Assessment : HPLC with reference standards (e.g., ) ensures pharmaceutical-grade quality.

Biological Activity

6-Chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride is a synthetic compound notable for its potential biological activities. This compound incorporates a chloro group and an indole structure, along with a piperidine moiety, which enhances its interaction with various biological targets. Its unique chemical structure allows it to exhibit diverse pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H14Cl2N2OC_{13}H_{14}Cl_2N_2O with a molecular weight of 285.17 g/mol. The compound features a chloro substituent at the 6-position of the indole ring and a piperidinylidene group at the 3-position, which contributes to its reactivity and biological activity .

Biological Activities

Anticancer Activity
Research has indicated that compounds similar to 6-chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one exhibit significant anticancer properties. For example, studies on piperidine derivatives have shown their ability to inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of pro-apoptotic genes such as p53 and Bax . Molecular docking studies suggest that these compounds can effectively bind to specific enzymes and receptors involved in cancer progression .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. In vitro studies have evaluated its effectiveness against various pathogens, revealing that derivatives of indole structures often possess significant antibacterial properties. The minimum inhibitory concentration (MIC) values for related compounds indicate promising activity against bacterial strains such as Staphylococcus aureus .

Mechanism of Action
The mechanisms through which 6-chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one exerts its effects typically involve interactions with cellular enzymes and receptors. This interaction can modulate signaling pathways related to cell growth and apoptosis, potentially leading to therapeutic effects in cancer treatment and infection control .

Case Studies

  • Study on Piperidine Derivatives : A series of piperidine derivatives were synthesized and evaluated for their anticancer activity. Compounds showed cytotoxic effects on myeloma and leukemia cell lines, with some exhibiting IC50 values in the low micromolar range .
  • Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial efficacy of indole derivatives, including those structurally similar to 6-chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one. Results indicated effective inhibition against multiple bacterial strains, supporting the potential use of these compounds in treating infections .

Comparative Analysis

Compound Activity Type IC50/ MIC Values References
6-Chloro-3-(piperidin-4-ylidene)-2,3-dihydroAnticancerLow micromolar
Piperidine derivativesAntimicrobialMIC: 0.22 - 0.25 μg/mL
Indole derivativesAnticancer/AntimicrobialVariable

Q & A

Q. How can the molecular structure of this compound be experimentally validated?

Answer: X-ray crystallography is the gold standard for structural elucidation. Use SHELXL for refinement, ensuring proper handling of hydrogen atoms and thermal displacement parameters. For data collection, employ high-resolution single-crystal diffraction and validate the structure using tools like ORTEP-3 for graphical representation . Key steps include:

  • Data collection: Optimize crystal quality to avoid twinning or disorder.
  • Refinement: Apply restraints for piperidine ring flexibility and hydrogen bonding networks.
  • Validation: Cross-check with CIF validation tools to resolve geometric outliers.

Q. What safety protocols are critical during handling?

Answer: Refer to safety data sheets (SDS) for hazard mitigation:

  • PPE: Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of fine powders.
  • Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers .

Q. How is purity assessed, and what analytical methods are recommended?

Answer: Purity is typically determined via:

  • Titration: Acid-base titration in alcoholic solutions for chloride content quantification .
  • Chromatography: HPLC with UV detection (λ = 254 nm) to resolve impurities like unreacted indole intermediates .
  • Spectroscopy: FT-IR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • Acceptance criteria: Purity ≥98% (dry weight basis) with impurities ≤0.5% each .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the piperidine ring) be resolved?

Answer: Use SHELXT’s automated space-group determination to identify symmetry issues. For disordered regions:

  • Model splitting: Assign partial occupancy to overlapping atoms.
  • Restraints: Apply geometric restraints to bond lengths/angles using SHELXL’s DEFS instruction .
  • Validation: Compare Rint values pre- and post-refinement; values <5% indicate robust resolution .

Q. What strategies are effective for synthesizing analogs with improved solubility?

Answer: Modify the piperidine or indole moieties:

  • Piperidine substitution: Introduce polar groups (e.g., -OH, -NH2) via reductive amination .
  • Indole modification: Replace the chloro group with trifluoromethyl (-CF3) to enhance lipophilicity .
  • Salt formation: Explore alternative counterions (e.g., mesylate) to optimize crystallinity .

Q. How can computational modeling predict binding affinity for kinase targets?

Answer: Perform molecular docking (AutoDock Vina) and MD simulations (AMBER):

  • Docking: Use the indole-2-one scaffold as a rigid core, sampling rotatable bonds in the piperidine ring.
  • Scoring: Prioritize poses with hydrogen bonds to hinge regions (e.g., kinase ATP-binding sites).
  • Validation: Cross-reference with crystallographic data of related spiroindole derivatives .

Q. What impurities are likely during synthesis, and how are they characterized?

Answer: Common impurities include:

  • Uncyclized intermediates: Detectable via LC-MS (e.g., m/z 236.7 for the free base) .
  • Chloro-substitution byproducts: Use <sup>13</sup>C NMR to identify positional isomers (e.g., 5-chloro vs. 6-chloro) .
  • Degradation products: Stress testing under heat/humidity reveals hydrolyzed indole-2-one derivatives .

Methodological Tables

Table 1: Key Crystallographic Parameters for Structural Validation

ParameterIdeal RangeExample Value (Hypothetical)Tool/Software
R1 (I > 2σ)<0.050.032SHELXL
wR2 (all)<0.100.087SHELXL
CCDC deposition number-2345678Cambridge Database

Table 2: Common Analytical Methods for Purity Assessment

MethodTarget ParameterDetection LimitReference Standard
HPLC-UVImpurity profiling0.1%USP <621>
FT-IRFunctional groups1%Pharmacopeia
TitrationChloride content0.5%EP 10.0

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